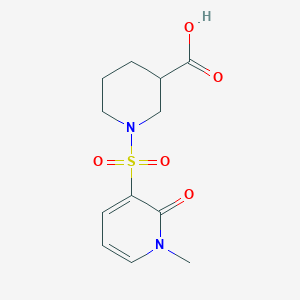![molecular formula C10H10BrNO3 B11795350 Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11795350.png)
Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a fused furan and pyrrole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated furan derivative with a pyrrole precursor, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .
化学反応の分析
Types of Reactions
Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
Chemistry
In chemistry, Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. Its structural features make it a useful probe for investigating enzyme-substrate interactions and receptor binding .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a lead compound for drug development .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
作用機序
The mechanism of action of Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
類似化合物との比較
Similar Compounds
Similar compounds include other furo[3,2-b]pyrrole derivatives, such as Methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate and Methyl 3-chloro-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate .
Uniqueness
Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate is unique due to the presence of both bromine and methyl groups, which confer specific reactivity and properties. This makes it a versatile compound for various synthetic and research applications .
特性
分子式 |
C10H10BrNO3 |
|---|---|
分子量 |
272.09 g/mol |
IUPAC名 |
methyl 3-bromo-2,4-dimethylfuro[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C10H10BrNO3/c1-5-8(11)9-7(15-5)4-6(12(9)2)10(13)14-3/h4H,1-3H3 |
InChIキー |
BLQXCWZHLMLJKO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(O1)C=C(N2C)C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxyethyl)pyrimidine](/img/structure/B11795297.png)

![6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795310.png)


![8-chloro-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1,3,5,8-tetraene;dihydrochloride](/img/structure/B11795322.png)




